8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-17(2,3)18(4,5)19-15(20)12-10-11-8-7-9-13(22-6)14(11)23-16(12)21/h7-10H,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBJZDNMZRPBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide typically involves several stepsThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Chemical Reactions Analysis
8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical research.
Medicine: Its anticancer, anti-inflammatory, and antimicrobial properties are of particular interest for developing new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in material science and industrial processes.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide involves its interaction with molecular targets such as DNA and enzymes. It binds to the DNA minor groove, affecting the replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
Antimicrobial Activity
- Antifungal Activity : Compound 5a in (N-(3,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide) exhibited moderate antifungal activity against Candida albicans, suggesting the importance of hydrophobic substituents .
Spectroscopic and Crystallographic Data
Biological Activity
8-Methoxy-2-oxo-N-(2,3,3-trimethylbutan-2-yl)chromene-3-carboxamide is a synthetic compound derived from chromene, a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene backbone with methoxy and carboxamide functional groups, contributing to its biological activity. The chemical formula is .
Antioxidant Activity
Research indicates that compounds with chromene structures exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which can neutralize free radicals in biological systems. A study demonstrated that derivatives of chromene showed improved radical scavenging activity compared to their non-methoxylated counterparts.
Anticancer Properties
Several studies have highlighted the anticancer potential of chromene derivatives. This compound has been evaluated for its effects on various cancer cell lines. It was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspases |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes involved in cancer progression, such as topoisomerases and kinases.
- Modulation of Signaling Pathways : It affects key signaling pathways like PI3K/Akt and MAPK pathways, which are crucial in regulating cell growth and survival.
- Gene Expression Alteration : The compound influences the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
A notable case study involved the administration of the compound in murine models with induced tumors. The results indicated a significant reduction in tumor size and weight compared to control groups. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues .
Safety and Toxicology
Toxicological assessments are essential for evaluating the safety profile of any new compound. Preliminary studies suggest that this compound exhibits low toxicity at therapeutic doses. However, further investigations are required to establish a comprehensive safety profile.
Q & A
Q. Advanced Data Contradiction Analysis :
- Serum Protein Binding : Variations in fetal bovine serum (FBS) concentration (5–10%) alter free compound availability, skewing IC₅₀ .
- Metabolic Instability : Cytochrome P450-mediated degradation in liver microsomes reduces efficacy in long-term assays. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) stabilizes activity .
How does the 2,3,3-trimethylbutan-2-yl substituent influence bioactivity compared to other alkyl groups?
Q. Advanced Structure-Activity Relationship (SAR)
- Steric Effects : The bulky tert-butyl-like group enhances binding to hydrophobic pockets in kinase targets (e.g., EGFR), improving selectivity over phenyl or linear alkyl analogs .
- Metabolic Stability : Branched alkyl groups reduce oxidative metabolism by CYP450 enzymes, extending half-life in pharmacokinetic studies .
- Comparative Data : Replacement with a 2-methoxyethyl group (as in analog 8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide) reduces cytotoxicity by 50%, highlighting the substituent’s critical role .
What strategies mitigate off-target effects in antimicrobial studies?
Q. Advanced Research Focus
- Target-Specific Assays : Use Staphylococcus aureus sortase A inhibition assays to distinguish true activity from membrane disruption .
- Resistance Profiling : Pair MIC determinations with efflux pump knockout strains (e.g., E. coli ΔacrB) to identify pump-dependent false negatives .
- Synergy Testing : Combination with sub-inhibitory colistin enhances permeability, reducing required doses and off-target toxicity .
How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Q. Advanced Methodology
- Molecular Dynamics (MD) Simulations : Predict binding stability to human serum albumin (HSA) to optimize plasma half-life .
- ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3) and aqueous solubility (>50 µM) to prioritize derivatives .
- Docking Studies : AutoDock Vina identifies interactions with ATP-binding pockets (e.g., CDK2), enabling rational substitution at the 8-methoxy position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
